Isopropylphenyl phosphate
Overview
Description
Isopropylphenyl phosphate, also known as tris(4-isopropylphenyl) phosphate, is an organic phosphate ester compound. It is commonly used as a flame retardant and plasticizer in various industrial applications. This compound is characterized by its low volatility and compatibility with many organic solvents, making it a valuable additive in the production of plastics and polymers .
Mechanism of Action
Target of Action
It’s known that this compound is used as a flame retardant and in lubricants and hydraulic fluids . It’s also used in the manufacture of other compounds .
Mode of Action
It’s known that organophosphates, such as Tris(4-isopropylphenyl) phosphate, are susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .
Biochemical Pathways
It’s known that this compound can be used as a substrate for various enzymes, as a reagent for the synthesis of organic compounds, and as a catalyst in organic reactions .
Pharmacokinetics
It’s known that this compound is a yellow waxy solid and has no rapid reaction with air or water .
Result of Action
It’s known that this compound can enhance the process performance of products, providing anti-pollution, anti-mildew, and anti-wear properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tris(4-isopropylphenyl) phosphate. For instance, it’s known that this compound is hygroscopic and should be stored away from light and moisture . Furthermore, it’s known that this compound is susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides .
Biochemical Analysis
Biochemical Properties
Isopropylphenyl phosphate can be used as a substrate for various enzymes . It interacts with these enzymes to facilitate biochemical reactions. The nature of these interactions is complex and depends on the specific enzyme and reaction conditions .
Cellular Effects
This compound is used in the study of biochemical and physiological processes, such as the regulation of enzyme activity and the effects of environmental stress on cells . It influences cell function by interacting with various biomolecules within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action depends on the particular biochemical reaction or cellular process that is being studied .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors within these pathways, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on a variety of factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropylphenyl phosphate is typically synthesized through the phosphorylation of isopropylphenol. The process involves the following steps:
Alkylation of Phenol: Phenol is alkylated with propylene in the presence of a Friedel-Crafts catalyst, such as p-toluene sulfonic acid, to produce isopropylphenol.
Phosphorylation: The resulting isopropylphenol is then reacted with phosphorus oxychloride (POCl3) to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the alkylation and phosphorylation reactions are carried out under controlled conditions. The reaction mixture is typically heated to facilitate the reactions, and the product is purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Isopropylphenyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphate esters with different oxidation states.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are used.
Major Products:
Oxidation: Phosphate esters with varying oxidation states.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
Isopropylphenyl phosphate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Isopropylphenyl phosphate is part of a broader class of organophosphate flame retardants. Similar compounds include:
Triphenyl phosphate: Another widely used flame retardant with similar properties but higher volatility.
Cresyl diphenyl phosphate: Known for its use in hydraulic fluids and as a plasticizer.
Tricresyl phosphate: Used in lubricants and as a flame retardant.
Uniqueness: this compound is unique due to its low volatility and high compatibility with various organic solvents, making it particularly effective in applications where stability and low emissions are crucial .
Properties
IUPAC Name |
tris(4-propan-2-ylphenyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVREEJNGJMLOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O4P | |
Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858783 | |
Record name | Tris(4-isopropylphenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(4-isopropylphenyl)phosphate is a yellow waxy solid. | |
Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
26967-76-0, 2502-15-0 | |
Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenol, 4-(1-methylethyl)-, phosphate (3:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2502-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tris(p-isopropylphenyl)phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002502150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(4-isopropylphenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(isopropylphenyl) phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Tris(4-isopropylphenyl) phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(P-ISOPROPYLPHENYL)PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3H2FDX0NW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q1: What are the main applications of Isopropylphenyl phosphate?
A1: this compound and its derivatives are primarily used as flame retardants [, , , ] and plasticizers []. They are incorporated into various products, including clear coats, resins, plastics [], and coatings for outdoor equipment [].
Q2: How does the structure of this compound relate to its biodegradability?
A2: Studies suggest that alkyl-substituted analogues of triphenyl phosphate, such as this compound, exhibit slower metabolic depletion compared to triphenyl phosphate itself []. This implies that the presence of isopropyl groups may hinder the biodegradation process, potentially leading to persistence in the environment.
Q3: What are the potential environmental concerns associated with this compound?
A3: Research has detected this compound isomers (TIPPPs) in sediment cores, with increasing concentrations towards the surface layer []. This trend, coupled with the slow metabolism observed in biological systems [], raises concerns about the potential for bioaccumulation and long-term ecological impacts of TIPPPs in marine environments.
Q4: What are the toxicological effects of this compound on avian development?
A4: Studies on chicken embryos exposed to this compound revealed developmental effects, including reduced gallbladder size, head/bill length, and tarsus length. Additionally, increased liver somatic index and dysregulation of genes related to xenobiotic metabolism, bile acid/cholesterol regulation, and oxidative stress were observed []. This suggests potential for liver cholestasis and warrants further investigation into long-term effects.
Q5: How does shear stress affect polystyrene in the presence of this compound?
A5: this compound acts as a solvent, influencing the degradation of polystyrene under shear stress []. The molecular weight distribution of degraded polystyrene suggests that the probability of bond scission increases towards the center of the polymer chain in this solvent. This understanding is crucial for predicting material behavior and designing polymer processing techniques.
Q6: What are the analytical methods used to detect and quantify this compound in environmental samples?
A6: Comprehensive target analysis with automated identification and quantification systems (CTA-AIQS), utilizing gas and liquid chromatography coupled with mass spectrometry (GC-MS and LC-MS), has been successfully employed to detect and quantify this compound isomers (TIPPPs) in sediment samples []. This approach enables the identification of potential contaminants of emerging concern in complex environmental matrices.
Q7: How is this compound incorporated into flame-retardant compositions?
A7: this compound is often combined with other flame-retardant components, such as ammonium polyphosphate, aluminum hydroxide, and synergistic agents like melamine phosphate [, ]. These formulations are incorporated into various materials, including coatings [] and polyamide/polyolefin blends used for cable insulation [], to enhance fire safety.
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